

The Genesis of a Reactive Intermediate: A Technical History of Diazoalkanes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Diazoethane

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The discovery and development of diazoalkanes represent a significant chapter in the history of organic chemistry. From their unexpected synthesis in the late 19th century to their now widespread use in modern synthetic methodologies, the journey of these versatile nitrogen-containing compounds is one of scientific curiosity, perseverance, and the gradual unraveling of a unique and powerful reactivity. This technical guide provides an in-depth exploration of the history and discovery of diazoalkanes, detailing the key experiments, the scientists who conducted them, and the evolution of our understanding of these remarkable molecules.

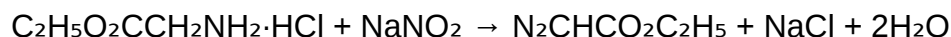
The Dawn of Diazo Chemistry: Theodor Curtius and Diazoacetic Acid

The story of diazoalkanes begins with the German chemist Theodor Curtius. In 1883, while investigating the reactions of glycine ethyl ester hydrochloride with nitrous acid, Curtius unexpectedly synthesized the first diazo compound, ethyl diazoacetate.^[1] His work laid the foundation for a new class of compounds that would both fascinate and challenge chemists for decades to come.

Experimental Protocol: Curtius's Synthesis of Ethyl Diazoacetate (1883)

While Curtius's original publication in *Berichte der deutschen chemischen Gesellschaft* provides the foundational method, a more refined and safer procedure was later documented in *Organic Syntheses*. The following protocol is based on these later, improved methods which reflect the evolution of the synthesis.

Reaction:



Procedure:

A solution of glycine ethyl ester hydrochloride and a small amount of sodium acetate in water is prepared in a flask equipped with a stirrer and cooled in an ice-salt bath. To this cold solution, an aqueous solution of sodium nitrite is added. With continued cooling and stirring, diethyl ether and dilute sulfuric acid are added in portions. The ether layer, containing the ethyl diazoacetate, is separated, washed with a sodium carbonate solution, and dried over anhydrous sodium sulfate. The ether is then removed under reduced pressure to yield the product as a yellow oil.^[2]

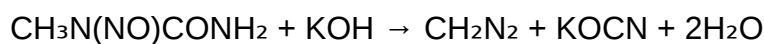
The Isolation of the Simplest Diazoalkane: Hans von Pechmann and Diazomethane

A decade after Curtius's discovery, another German chemist, Hans von Pechmann, made a pivotal contribution to the field. In 1894, von Pechmann synthesized the simplest diazoalkane, diazomethane (CH_2N_2), a highly reactive and potentially explosive yellow gas.^[3] His work opened the door to the study of the fundamental reactivity of this class of compounds.

Experimental Protocol: von Pechmann's Synthesis of Diazomethane from N-Nitroso-N-methylurea (1894)

Von Pechmann's original method involved the treatment of N-nitroso-N-methylurea with a base. As with ethyl diazoacetate, safer and more reliable procedures have since been developed and are detailed in sources like *Organic Syntheses*.

Reaction:



Procedure:

In a round-bottomed flask, a mixture of aqueous potassium hydroxide and diethyl ether is cooled to 5°C. Finely powdered N-nitroso-N-methylurea is then added in small portions with shaking. The flask is fitted with a condenser for distillation. The reaction flask is gently warmed, and the ether, containing the diazomethane, is distilled into a receiving flask cooled in an ice bath. The resulting yellow ethereal solution of diazomethane is then ready for use. It is crucial to use glassware with smooth joints and to avoid any rough surfaces or exposure to strong light, as these can trigger explosive decomposition.[4]

Quantitative Data from Early Syntheses

The yields and observed properties from the early syntheses of diazoalkanes, while not always as high as modern methods, were sufficient to allow for their initial characterization and the exploration of their reactivity.

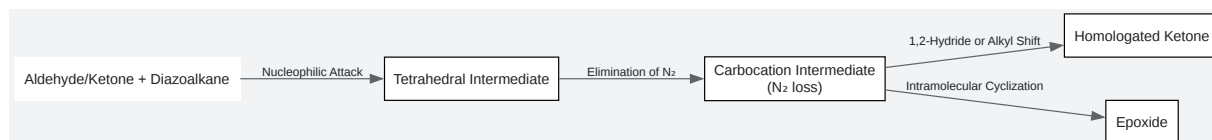
Compound	Discoverer	Year	Precursor	Reported Yield	Physical Properties
Ethyl Diazoacetate	Theodor Curtius	1883	Glycine ethyl ester hydrochloride	~85% (later optimized methods)[2]	Yellow oil
Diazomethane	Hans von Pechmann	1894	N-Nitroso-N-methylurea	63-70% (later optimized methods)[4]	Yellow gas (in ethereal solution)

The Evolving Understanding of Diazoalkane Reactivity

The discovery of diazoalkanes spurred investigations into their chemical behavior, leading to the development of several important name reactions that are still widely used today.

The Büchner-Curtius-Schlotterbeck Reaction

First described by Eduard Büchner and Theodor Curtius in 1885, and later expanded by Fritz Schlotterbeck, this reaction involves the reaction of an aldehyde or ketone with a diazoalkane to form a homologated ketone or an epoxide. This reaction provided early insights into the nucleophilic character of the carbon atom in diazoalkanes.

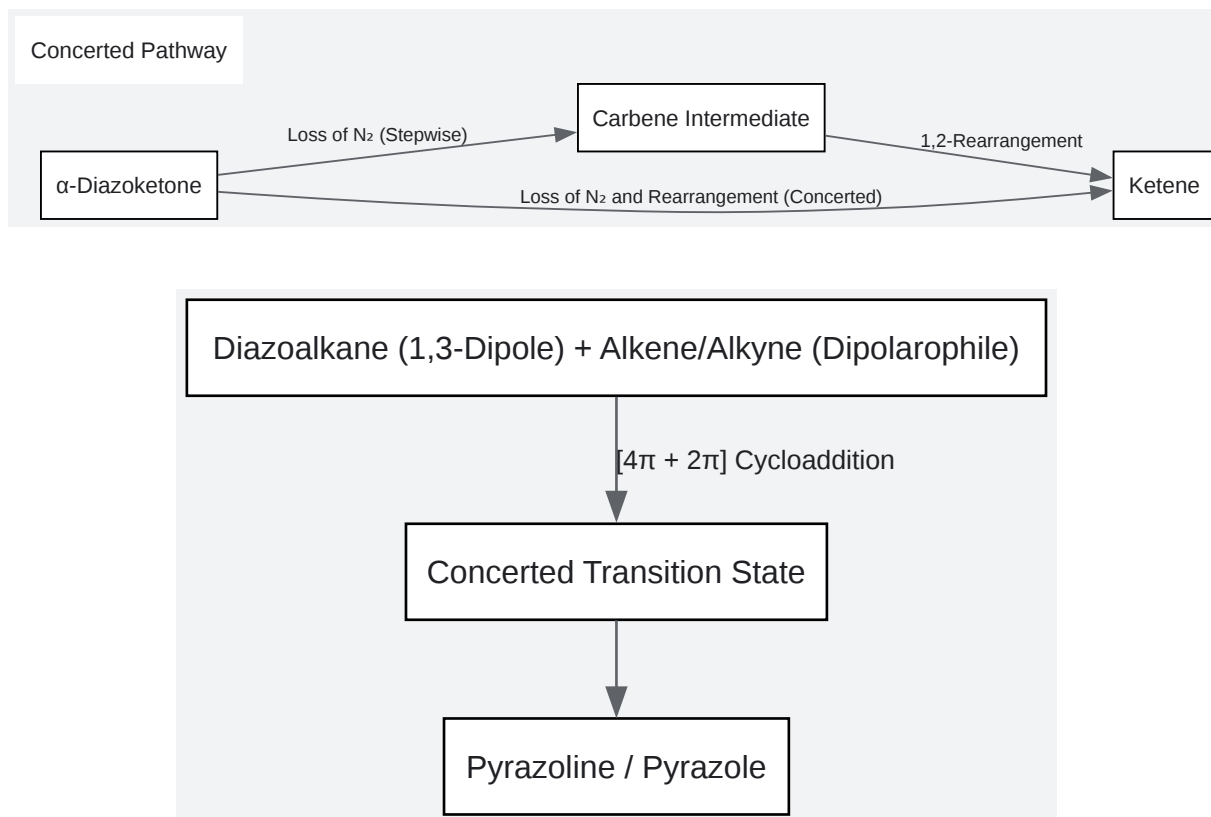


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Caption: Mechanism of the Büchner-Curtius-Schlotterbeck Reaction.

The Wolff Rearrangement

Discovered by Ludwig Wolff in 1902, the Wolff rearrangement is the conversion of an α -diazoketone into a ketene. This reaction, often promoted by heat, light, or a metal catalyst (such as silver oxide), is a cornerstone of synthetic organic chemistry, particularly in the context of the Arndt-Eistert synthesis for the homologation of carboxylic acids.



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- To cite this document: BenchChem. [The Genesis of a Reactive Intermediate: A Technical History of Diazoalkanes]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b072472#history-and-discovery-of-diazoalkanes\]](https://www.benchchem.com/product/b072472#history-and-discovery-of-diazoalkanes)

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